2-Bromo-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-Bromo-N,N-dimethylpyrimidin-4-amine is an organic compound with the chemical formula C6H8BrN3. It is a white to pale yellow powder, soluble in most organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethylpyrimidin-4-amine typically involves the bromination of N,N-dimethylpyrimidin-4-amine. One common method is to react N,N-dimethylpyrimidin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.
Scientific Research Applications
2-Bromo-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Bromo-4-methylpyridine: Another brominated pyridine derivative used in organic synthesis.
Uniqueness
2-Bromo-N,N-dimethylpyrimidin-4-amine is unique due to its pyrimidine ring, which provides different electronic properties compared to pyridine derivatives. This difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
2-bromo-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQECKGYCBAFGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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